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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

This guide provides a comprehensive comparison of the experimental findings for ODM-203, a
selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial
Growth Factor Receptors (VEGFRS), with relevant alternative therapies. The data presented is
intended for researchers, scientists, and drug development professionals to facilitate an
objective evaluation of ODM-203's performance and the reproducibility of its experimental
results.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies, offering a
direct comparison of ODM-203 with other FGFR and/or VEGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
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Target ODM-203 Lucitanib Dovitinib
FGFR1 11 85 8

FGFR2 16 425 1

FGFR3 6 1

FGFR4 35 13
VEGFR1 26 7 3
VEGFR2 9 17 13
VEGFR3 5

Note: "-" indicates data not readily available in the searched literature.

Table 2: In Vitro Cellular Assay Performance

Assay

Cell Line

ODM-203 (IC50, Lucitanib (IC50,

nM) nM)
_ _ H1581 (FGFR1
Cell Proliferation > 104 120
amplified)

SNU16 (FGFR2

N 126 120
amplified)
RT4 (FGFR3 fusion) 192 120
HUVEC Tube

_ 33 1

Formation

Table 3: In Vivo Xenograft Model Efficacy
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Dose

Tumor Growth

Model Treatment o Reference
(mgl/kg/day) Inhibition (TGI)

RT4 (FGFR3

_ ODM-203 20 37%
fusion)
ODM-203 40 92%
AZD-4547 12.5 Significant
Renca

, ODM-203 7 39%

(syngeneic)
ODM-203 20 58%
ODM-203 40 75%
Sorafenib 40 Significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure the

reproducibility of the findings.

In Vitro Kinase Assays

e Objective: To determine the half-maximal inhibitory concentration (IC50) of the test

compounds against a panel of recombinant protein kinases.

» Methodology: Standard radiometric kinase assays were utilized. Recombinant kinases
(FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were incubated with the test compound (ODM-203,
Lucitanib, or Dovitinib) at varying concentrations. The reaction was initiated by the addition of

[y-33P]ATP. Following incubation, the kinase activity was measured by quantifying the

incorporation of the radiolabel into a substrate peptide using a scintillation counter. IC50

values were calculated from the dose-response curves.

Cell Proliferation Assays

» Objective: To assess the anti-proliferative activity of the test compounds in cancer cell lines

with known FGFR alterations.
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e Cell Lines:
o H1581 (human lung carcinoma, FGFR1 amplification)
o SNU16 (human gastric carcinoma, FGFR2 amplification)
o RT4 (human bladder cancer, FGFR3-TACC3 fusion)

» Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The
following day, cells were treated with a serial dilution of the test compounds (ODM-203 or
Lucitanib) for 72-96 hours. Cell viability was assessed using a standard metabolism-based
assay, such as the MTS or MTT assay. The absorbance was measured, and IC50 values
were determined from the resulting dose-response curves.

HUVEC Tube Formation Assay

» Objective: To evaluate the in vitro anti-angiogenic potential of the test compounds.
e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).

o Methodology: HUVECs were seeded on a layer of Matrigel in 96-well plates in the presence
of varying concentrations of the test compounds (ODM-203 or Lucitanib). The plates were
incubated for a period sufficient to allow for the formation of capillary-like structures (tubes).
The extent of tube formation was quantified by microscopy and image analysis. The IC50
value represents the concentration of the compound that inhibits tube formation by 50%.

In Vivo Xenograft Models

o Objective: To evaluate the anti-tumor efficacy of the test compounds in vivo.
e Animal Models:
o RT4 Xenograft: Athymic nude mice were subcutaneously injected with RT4 cells.

o Renca Syngeneic Model: BALB/c mice were orthotopically injected with Renca (murine
renal cell carcinoma) cells into the kidney capsule.
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o Treatment: Once tumors reached a palpable size, mice were randomized into treatment
groups and received daily oral administration of either vehicle control, ODM-203, AZD-4547,
or Sorafenib at the indicated doses.

» Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the
study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as
the percentage difference in the mean tumor volume of the treated group compared to the
vehicle control group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and
experimental workflows.
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Caption: ODM-203 Signaling Pathway Inhibition.
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Caption: Experimental Workflow for ODM-203 Evaluation.

 To cite this document: BenchChem. [Reproducibility of ODM-203 Experimental Findings: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8093364#reproducibility-of-odm-203-experimental-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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